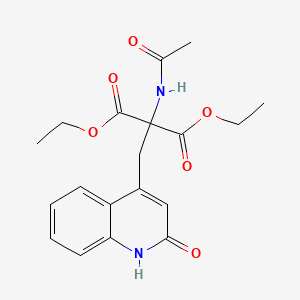

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Description

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate (CAS: 4900-38-3) is a malonate derivative characterized by a central acetamido-malonate core substituted with a 2-oxo-1,2-dihydroquinolin-4-ylmethyl group. Its molecular formula is C₁₉H₂₂N₂O₆ (MW: 374.39 g/mol), and it is typically stored under dry conditions at 2–8°C .

This molecule is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of amino acid analogs and bioactive heterocycles.

Properties

IUPAC Name |

diethyl 2-acetamido-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGGJCHJAMWLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate typically involves the reaction of diethyl malonate with 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the malonate ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that derivatives of diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate exhibit significant antitumor activity. Studies have demonstrated that compounds containing the quinoline structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have shown efficacy against breast cancer and leukemia cell lines, suggesting their potential as chemotherapeutic agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its effectiveness against various bacterial strains has been documented, indicating that it may serve as a lead compound for developing new antibiotics. The presence of the quinoline moiety is often associated with enhanced bioactivity against resistant bacterial strains .

Organic Synthesis

2.1 Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as esterification and amidation. The malonate group allows for further functionalization, making it an attractive intermediate in the synthesis of pharmaceuticals and agrochemicals .

2.2 Reaction Mechanisms

The compound participates in several key reaction mechanisms, including nucleophilic substitutions and cycloadditions. These reactions are crucial for creating diverse chemical libraries that can be screened for biological activity .

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Quinoline Substituents

Diethyl 2-Acetamido-2-((2-Methyl-4-Oxo-1,4-Dihydroquinolin-3-yl)Methyl)Malonate (2b)

- Structure: Differs by a methyl group at position 2 of the quinoline ring instead of a ketone.

- Synthesis: Prepared via alkylation of 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinolin-4-one with methyl iodide in ethanol .

- Applications: Hydrolyzed under acidic conditions (50% H₂SO₄/THF) to yield propanoic acid derivatives for antimicrobial studies .

Key Data :

Property Value Molecular Formula C₂₀H₂₄N₂O₆ Molecular Weight 388.42 g/mol Elemental Analysis C: 61.74% (calcd 61.85%), H: 6.24%, N: 7.23%

Diethyl [(4-Chlorobenzoyl)Amino][(2-Oxo-1,2-Dihydro-4-Quinolinyl)Methyl] Malonate

Analogs with Aliphatic or Aromatic Side Chains

Diethyl 2-Acetamido-2-(2-Phenylethyl)Malonate

- Structure: Replaces the quinoline moiety with a phenethyl group.

- Properties : Higher lipophilicity due to the aromatic side chain.

Key Data :

Property Value CAS Number 5463-92-3 Molecular Weight 321.37 g/mol Purity >98%

Diethyl 2-Acetamido-2-(2-Octylphenethyl)Malonate

Analogs with Heterocyclic Variations

Ethyl 2-Oxo-1,2-Dihydroquinoline-3-Carboxylate (2)

- Structure : Simplified backbone lacking the acetamido-malonate group.

- Synthesis: Derived from condensation of 2-aminobenzaldehyde with diethyl malonate .

- Applications : Intermediate for pyrimidine and pyrazolone derivatives .

Diethyl 2-((3-Hydroxy-4-Oxo-4H-Pyran-2-yl)Methyl)Malonate (6a)

Biological Activity

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate , with the CAS number 4900-38-3 , is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.39 g/mol . The compound features a diethyl malonate backbone with an acetamido group and a quinoline derivative, which may contribute to its biological activities.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of this compound, particularly against SARS-CoV-2. In silico molecular docking studies showed promising binding affinities to viral proteins, suggesting that the compound could act as a therapeutic agent for COVID-19. Binding scores ranged from to , indicating strong interactions with receptor sites on the virus .

Cytotoxicity and Safety Profile

The compound's cytotoxicity was evaluated using various online software tools such as PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated moderate cytotoxic effects in certain cell lines but also suggested a favorable safety profile for further development .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the quinoline derivative and subsequent coupling reactions. Characterization techniques such as NMR , IR , and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .

Comparative Studies

In comparative studies with other malonate-based compounds, Diethyl 2-acetamido showed superior binding affinities in docking studies against established drugs targeting similar pathways. This suggests its potential as a lead compound in drug discovery efforts targeting viral infections .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 4900-38-3 |

| Molecular Formula | C19H22N2O6 |

| Molecular Weight | 374.39 g/mol |

| Binding Affinity (COVID-19 target) | -7.0 to -6.9 kcal/mol |

| Cytotoxicity | Moderate (specific cell lines) |

Case Studies

- COVID-19 Therapeutic Potential : A study utilized molecular docking to evaluate the binding potential of Diethyl 2-acetamido against SARS-CoV-2 proteins. The study found that the compound exhibited significant binding affinity comparable to known antiviral agents .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that while it demonstrated some cytotoxic properties, it also exhibited a favorable safety margin in normal cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of diethyl malonate derivatives. For example, a two-step procedure involves:

Alkylation : Reacting 4-(bromomethyl)-6-chloroquinolin-2(1H)-one with diethyl malonate in THF using NaH as a base, followed by reflux to form the malonate intermediate .

Hydrolysis : Hydrolysis of the malonate ester under acidic conditions (20% HCl, reflux) yields the carboxylic acid derivative .

Critical factors include solvent polarity (THF vs. CHCl), base strength (NaH vs. BBr), and reaction time (1–12 hours) to avoid side reactions like over-alkylation or ester decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- Methodological Answer :

- H/C NMR : Confirms the presence of the dihydroquinolin-2-one ring (δ 6.38–7.87 ppm for aromatic protons) and malonate backbone (δ 1.12–4.37 ppm for ethyl ester groups) .

- Mass Spectrometry (MS) : ESI-MS or CI-MS validates molecular weight (e.g., [M+1] peaks at m/z 329–447) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) and amide N–H bonds (~3300 cm) .

Q. What preliminary bioactivity data exist for this compound, and how do structural motifs correlate with observed effects?

- Methodological Answer : The compound exhibits anti-inflammatory and mucosal defense-enhancing properties due to:

- The dihydroquinolin-2-one moiety , which mimics bioactive scaffolds in Rebamipide (a gastroprotective agent) .

- The acetamido group , which enhances solubility and receptor binding via hydrogen bonding .

In vitro assays (e.g., cytokine inhibition) and in vivo rodent models are recommended to validate these effects .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts or chiral auxiliaries are suitable?

- Methodological Answer : Enantioselective decarboxylative protonation using malonate decarboxylases (e.g., AMDase) can produce chiral intermediates. Key steps:

- Use of chiral ligands (e.g., BINOL derivatives) in asymmetric alkylation.

- Enzymatic resolution with immobilized lipases (e.g., CAL-B) to separate enantiomers .

Reported enantiomeric excess (ee) values range from 70–95%, depending on substrate steric hindrance .

Q. How do contradictory crystallographic and solution-phase NMR data for malonate derivatives inform conformational analysis?

- Methodological Answer : Discrepancies arise from:

- Solid-state packing effects : X-ray structures (e.g., malonate-metal complexes) show rigid, planar conformations due to lattice forces .

- Solution-phase dynamics : NMR reveals rotational flexibility around the malonate C–C bond (e.g., coupling constants < 8 Hz) .

Use DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers and validate with variable-temperature NMR .

Q. What strategies mitigate neurotoxicity risks associated with malonate-containing compounds in preclinical studies?

- Methodological Answer : Malonates can exacerbate oxidative stress via mitochondrial inhibition. Mitigation approaches include:

- Co-administration of antioxidants (e.g., N-acetylcysteine) to scavenge reactive oxygen species .

- Structural modification : Replacing the malonate ester with a less metabolically labile group (e.g., amide) to reduce bioactivation .

Monitor biomarkers like glutathione depletion and lactate dehydrogenase (LDH) release in neuronal cell lines .

Q. How can computational modeling predict binding interactions between this compound and ERRβ receptors?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions between the dihydroquinolin-2-one core and ERRβ’s hydrophobic pocket (PDB ID: 6H8K).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., acetamido-NH to Glu275) .

Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity (ΔG ~ -8.5 kcal/mol) .

Validate with SPR or ITC assays to measure K values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.